molecular formula C25H23N5O5 B2732226 ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-06-9

ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2732226
CAS No.: 886897-06-9
M. Wt: 473.489
InChI Key: LYUNATXPVKXMAC-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a structurally complex purine derivative featuring an imidazopurine core system with multiple substituents that confer unique biochemical properties. This compound belongs to a class of fused heterocyclic molecules that demonstrate significant potential in pharmaceutical research and development, particularly as a key intermediate in the synthesis of more complex biologically active molecules. The presence of both methoxyphenyl and phenyl substituents at the 7 and 8 positions of the imidazopurine scaffold suggests potential for targeted biological interactions, possibly with enzyme systems responsive to aromatic ring structures . Researchers investigating purinergic signaling pathways may find particular value in this compound, given its structural relationship to endogenous purine-based signaling molecules . The precise mechanism of action for this specific derivative remains an active area of investigation, though structural analogs have demonstrated interactions with various enzyme systems including kinases and phosphodiesterases, suggesting potential applications in cancer research, neurological disorders, and inflammatory conditions . The compound's molecular framework incorporates several pharmacologically privileged structures, including the imidazo[2,1-f]purine core which is known to exhibit diverse biological activities in medicinal chemistry applications. The methoxy phenyl substitution pattern may influence the compound's bioavailability and target binding affinity, while the ester functional group provides a handle for further chemical modification or potential prodrug development. This chemical is offered exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should employ appropriate safety precautions including personal protective equipment and proper ventilation when handling this compound. Available quantities and purity specifications may vary; please consult current product listings for detailed availability information .

Properties

CAS No.

886897-06-9

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-18(16-10-6-5-7-11-16)30(24)17-12-8-9-13-19(17)34-3/h5-14H,4,15H2,1-3H3

InChI Key

LYUNATXPVKXMAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique imidazo-purine structure. Its chemical formula is C17H18N4O5C_{17}H_{18}N_4O_5, and it features multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Many derivatives of imidazo-purines show significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in tumor growth and survival. Some compounds induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Anticancer Studies

A comprehensive study synthesized various imidazo-purine derivatives and evaluated their cytotoxicity against different cancer cell lines. The following table summarizes the findings:

Compound IDCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2315.67Microtubule destabilization
7hHepG26.12Apoptosis induction
10cMDA-MB-2317.84Caspase activation

These results highlight the potential of this compound as an anticancer agent.

Other Biological Activities

In addition to anticancer properties, compounds within the same structural class have demonstrated:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways.

Case Studies

A notable case study involved the administration of a similar imidazo-purine derivative in an animal model of breast cancer. The compound significantly reduced tumor size compared to control groups and showed minimal toxicity to normal tissues .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Key structural differences among analogs are summarized below:

Compound Name / ID Position 7 Substituent Position 8 Substituent Position 3 Functional Group Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Phenyl 2-Methoxyphenyl Ethyl acetate C₂₅H₂₃N₅O₅* 481.48 Kinase inhibition potential
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl analog Phenyl 2-Hydroxyphenyl Phenolate (ionized) C₂₁H₁₇N₅O₃ 387.39 pKa = 9.11; higher solubility vs. methoxy analog
Methyl ester analog () Phenyl 2-Methylphenyl Methyl acetate C₂₂H₂₁N₅O₅ 443.43 Reduced electron-donating effect at position 8
2-{1,3,7-Trimethyl...acetic acid Trimethyl Not specified Carboxylic acid C₁₅H₁₇N₅O₄ 331.33 Increased polarity vs. ethyl ester
Compound 70 (p-cyanophenyl variant) p-Cyanophenyl 2-Methoxyphenyl Not specified C₂₅H₂₀N₆O₅ 492.46 Electron-withdrawing cyano group enhances target affinity

*Molecular formula and mass estimated based on structural similarity to analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility and pKa : The 2-hydroxyphenyl analog () exhibits a predicted pKa of 9.11, suggesting ionization at physiological pH, which may enhance aqueous solubility compared to the methoxy group in the target compound .
  • Lipophilicity : The ethyl acetate group in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may have reduced bioavailability due to higher polarity .

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